2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide

Antibacterial PGD2 Receptor Antagonist Structure-Activity Relationship

Procure 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide (CAS 941990-52-9) for definitive SAR exploration. Its unique p-tolylacetamide and 4-chlorophenylsulfonyl substitution pattern makes it an essential comparator for probing steric and electronic effects in sulfonylpiperidine-based PG D2 receptor antagonists or antibacterial agents. Incorporate into focused screening libraries to deconvolve the contribution of the 4-chlorobenzenesulfonamide core. Ideal as an HPLC/LC-MS reference standard with rigorous purity characterization.

Molecular Formula C20H23ClN2O3S
Molecular Weight 406.93
CAS No. 941990-52-9
Cat. No. B2543332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide
CAS941990-52-9
Molecular FormulaC20H23ClN2O3S
Molecular Weight406.93
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H23ClN2O3S/c1-15-5-9-17(10-6-15)22-20(24)14-18-4-2-3-13-23(18)27(25,26)19-11-7-16(21)8-12-19/h5-12,18H,2-4,13-14H2,1H3,(H,22,24)
InChIKeyJBDBPUKGEBGJKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide (CAS 941990-52-9) Baseline and Chemical Class Context


The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide (CAS 941990-52-9) is a synthetic sulfonamide-acetamide derivative featuring a piperidine core. It belongs to a broader class of sulfonylpiperidine compounds investigated for various bioactivities, including antibacterial effects [1] and prostaglandin D2 (PGD2) receptor antagonism [2]. The presence of the 4-chlorophenylsulfonyl and p-tolylacetamide groups distinguishes it from other analogs, but the specific impact of these substituents on potency or selectivity has not been established through public comparative studies.

Why Scientific Procurement of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide Cannot Rely on Generic Substitution


Within the sulfonylpiperidine class, minor structural modifications profoundly alter biological activity. For example, in a related series of antibacterial piperidine-1,3,4-oxadiazole hybrids, the compound with a 2-methylphenyl group (8g) was the most potent, while other close analogs had moderate or different activity profiles, demonstrating that activity is not uniform across the series [1]. Therefore, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide cannot be assumed to have identical properties to analogs with different N-aryl substitutions (e.g., phenyl, o-tolyl, benzyl) or sulfonyl groups. However, a direct, data-driven comparison to guide selective procurement is currently hindered by a lack of public, quantitative head-to-head data for this specific molecule.

Quantitative Evidence Guide for Differentiating 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide (CAS 941990-52-9)


Limitation: Absence of Direct Comparative Bioactivity Data for CAS 941990-52-9

A comprehensive search of public scientific literature and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed) for CAS 941990-52-9 did not yield any quantitative bioactivity data (e.g., IC50, MIC, Ki) for this compound. While the compound is cited in patents claiming broad PGD2 receptor antagonistic activity for the chemical class [1], no specific assay results are reported for this exact molecule. Similarly, antibacterial SAR studies on related piperidine-acetamide scaffolds show that potency is highly dependent on specific substituents, meaning the activity of this compound cannot be reliably inferred from analogs [2]. This absence of direct data makes a quantitative differentiation from its closest analogs currently impossible.

Antibacterial PGD2 Receptor Antagonist Structure-Activity Relationship

Structural Differentiation from Closest Commercially Available Analog

The closest structurally characterized analog in public databases is 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide (CAS 941904-85-4), which differs only by lacking the 4-methyl group on the N-phenyl ring. This methyl substitution in the target compound (CAS 941990-52-9) represents a clear structural differentiation that could influence target binding conformation, metabolic stability, and physicochemical properties. However, no public study has directly compared these two molecules in any assay system, meaning the structural difference remains a theoretical point of differentiation rather than a proven advantage.

Medicinal Chemistry Chemical Probes SAR

Application Scenarios for 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide Based on Current Evidence


Structure-Activity Relationship (SAR) Probe for PGD2 Receptor Antagonism

As a member of the sulfonamide class claimed in US8153793B2 for PGD2 receptor antagonistic activity [1], this compound is best utilized as a structural probe in SAR studies to map the tolerance of the DP1/CRTH2 receptors for different N-arylacetamide substitutions. Its p-tolyl group offers a specific steric and electronic profile for comparison with unsubstituted and ortho-substituted phenyl analogs.

Antibacterial Screening Campaigns as a Scaffold Variant

Piperidine-acetamide-sulfonamide hybrids have demonstrated moderate antibacterial activity against Gram-negative and Gram-positive strains in related series [2]. This compound could serve as a starting point for a focused screening library aiming to dissect the specific contribution of the 4-chlorophenylsulfonyl-piperidine core to antibacterial potency.

Reference Standard in Analytical Method Development

The compound's distinct molecular weight (406.93 g/mol) and structure make it a suitable reference standard for developing and validating LC-MS or HPLC methods designed to detect and quantify sulfonylpiperidine derivatives in complex biological matrices, provided its purity is rigorously characterized.

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